molecular formula C6H3Cl2NO2 B032671 3,4-Dichloronitrobenzene CAS No. 99-54-7

3,4-Dichloronitrobenzene

Cat. No. B032671
Key on ui cas rn: 99-54-7
M. Wt: 192 g/mol
InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
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Patent
US05463148

Procedure details

100 g of octadecyltrimethylammonium chloride are dissolved at 60° C. in 2900 g (15.1 mol) of 3,4-dichloronitrobenzene. 100 g of 2-chlorotoluene are added to the solution. After addition of 825 g (14.2 mol) of potassium fluoride, the resulting suspension is heated for 11 hours at 180° C. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 1966 g (79% of theory) of 3-chloro-4-fluoronitrobenzene and 340 g of unreacted 3,4-dichloronitrobenzene are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2900 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
825 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCCCC.[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31].ClC1C=CC=CC=1C.[F-:43].[K+]>>[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[F:43].[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
2900 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Step Three
Name
Quantity
825 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
During this time, some of the 2-chlorotoluene is continuously distilled off
FILTRATION
Type
FILTRATION
Details
The reaction suspension is then quickly filtered off
WASH
Type
WASH
Details
the filter cake is washed with 2-chlorotoluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1966 g
YIELD: PERCENTYIELD 79%
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 340 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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